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Compound of Interest

1-methyl-2-undecyl-4(1H)-
Compound Name:
quinolone

Cat. No.: B119169

An In-depth Technical Guide to 1-methyl-2-
undecyl-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid belonging to a class of
compounds known for their diverse biological activities. While experimental data on this specific
molecule is limited, its structural analogues have been identified as potent inhibitors of
monoamine oxidase B (MAO-B) and as signaling molecules in bacterial communication. This
guide provides a comprehensive overview of the known physical, chemical, and biological
properties of 1-methyl-2-undecyl-4(1H)-quinolone, drawing on computed data and
experimental findings from closely related compounds. It also outlines detailed synthetic
protocols and visualizes key biological pathways to support further research and drug
development efforts.

Physical and Chemical Properties

Quantitative data for 1-methyl-2-undecyl-4(1H)-quinolone is primarily based on
computational models due to a scarcity of direct experimental studies. The following tables
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summarize the available data for the target compound and its close structural analogues to
provide a comparative reference.

Table 1: Physical and Chemical Properties of 1-methyl-2-undecyl-4(1H)-quinolone

Property Value Source
Molecular Formula C21H31NO PubChem
Molecular Weight 313.48 g/mol PubChem
CAS Number 59443-02-6 DC Chemicals[1]
Physical Description Solid (Predicted) N/A
XLogP3 6.9 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 10 PubChem
Exact Mass 313.24056457 g/mol PubChem
Monoisotopic Mass 313.24056457 g/mol PubChem
Topological Polar Surface Area  20.3 A2 PubChem
Heavy Atom Count 23 PubChem
Complexity 390 PubChem

Table 2: Comparative Experimental Data of Structural Analogues
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Molecular . )
Molecular . Melting Physical
Compound Weight ( . o Source
Formula Point (°C) Description
g/mol )
1-methyl-2-
nonyl-4(1H)- C19H27NO 285.4 71-75 Solid PubChem[2]
quinolone
2-undecyl-
4(1H)- C20H20NO 299.5 130- 132 Solid PubChem([3]
quinolone
4-hydroxy-1- .
Sigma-
methyl-2(1H)-  CioHoaNO2 175.18 269 - 271 Powder ]
) Aldrich[4]
guinolone
1-methyl-2-
[(2)-6- bC
undecenyl]-4(  C2i1H20NO 311.46 N/A Colorless Oil ]
Chemicals[5]
1H)-
quinolone

Spectral Data (Comparative)

No specific experimental spectral data for 1-methyl-2-undecyl-4(1H)-quinolone has been
identified. However, data from its analogues can provide valuable insights for characterization.

Table 3: Spectral Data of Analogous Compounds
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Mass Spectrometry

Compound 13C NMR Data Source
Data
1-methyl-2-nonyl- ) MS-MS and LC-MS
_ Available _ PubChem[2]
4(1H)-quinolone data available

1-methyl-2-[(Z)-5-

undecenyl]-4(1H)- Available Not specified SpectraBase[6]
quinolone
2-undecyl-4(1H)- N MS-MS and LC-MS

] Not specified ] PubChem][3]
guinolone data available

Experimental Protocols: Synthesis of 2-Alkyl-4(1H)-
quinolones

The synthesis of 1-methyl-2-undecyl-4(1H)-quinolone can be achieved through established
methods for 2-alkyl-4(1H)-quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs
reactions.[7][8][9][10][11] The subsequent N-methylation can be performed as a final step.

General Protocol via Conrad-Limpach Reaction

This method involves the condensation of an aniline with a B-ketoester, followed by thermal
cyclization.[8][10]

Step 1: Synthesis of Ethyl 3-oxotetradecanoate
o Reactants: Ethyl lauroylacetate and a suitable base (e.g., sodium ethoxide).

e Procedure: To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl
lauroylacetate at room temperature. The mixture is stirred for several hours to facilitate the
Claisen condensation. After completion, the reaction is quenched with a weak acid and the
product is extracted with an organic solvent. The solvent is then removed under reduced
pressure to yield ethyl 3-oxotetradecanoate.

Step 2: Condensation with N-methylaniline

o Reactants: Ethyl 3-oxotetradecanoate and N-methylaniline.
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e Procedure: An equimolar mixture of ethyl 3-oxotetradecanoate and N-methylaniline is
heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).
The reaction is monitored by the removal of water, often using a Dean-Stark apparatus. The
resulting enamine intermediate is then purified.

Step 3: Thermal Cyclization
o Reactants: The enamine intermediate from Step 2.

e Procedure: The purified enamine is heated to a high temperature (typically 250-300 °C) in a
high-boiling point solvent such as diphenyl ether or Dowtherm A.[9] This induces an
intramolecular cyclization to form 1-methyl-2-undecyl-4(1H)-quinolone. The product is then
isolated and purified by recrystallization or chromatography.

Step 1: B-Ketoester Synthesis

Ethyl Lauroylacetate + Base

laisen Condensation

Step 2: Enamine Formation

Ethyl 3-oxotetradecanoate N-methylaniline

.

Enamine Intermediate

I'hermal Cyclization (250-300°C)

Step 3: Cyclization

1-methyl-2-undecyl-4(1H)-quinolone
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Conrad-Limpach Synthesis Workflow

Biological Activity and Signaling Pathways
Inhibition of Monoamine Oxidase B (MAO-B)

1-methyl-2-undecyl-4(1H)-quinolone has been identified as a potent, irreversible, and
selective inhibitor of monoamine oxidase type B (MAO-B).[12] It exhibits an IC50 of 15.3 pM
and a Ki of 9.91 uM for MAO-B, with no inhibitory effect on MAO-A.[12] This selectivity makes it
a compound of interest for neuroprotective and therapeutic applications in neurodegenerative

diseases such as Parkinson's disease.
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MAO-B Inhibition Mechanism

Role in Bacterial Quorum Sensing
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Many 2-alkyl-4(1H)-quinolones are known to function as signaling molecules in the quorum-
sensing system of the bacterium Pseudomonas aeruginosa. This system regulates the
expression of virulence factors and biofilm formation. While the direct involvement of 1-methyl-
2-undecyl-4(1H)-quinolone has not been confirmed, its structural similarity to the
Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, suggests a potential
role in similar pathways.

The PQS system is a complex regulatory network. The synthesis of PQS precursors, such as
2-heptyl-4-quinolone (HHQ), is mediated by the pgsABCDE operon. HHQ can then be
converted to the more active PQS by the monooxygenase PgsH. PQS, in turn, binds to the
transcriptional regulator PgsR (also known as MviR), leading to the upregulation of virulence
genes and the pgs operon itself, creating a positive feedback loop.
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Pseudomonas Quinolone Signal (PQS) Pathway
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Safety and Handling

According to the available safety data sheet, 1-methyl-2-undecyl-4(1H)-quinolone is
classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Standard laboratory safety precautions should be taken when handling this compound,
including the use of personal protective equipment such as gloves, lab coats, and safety
glasses. It should be stored at -20°C in powder form or at -80°C in a solvent, away from direct
sunlight and sources of ignition.[1]

Conclusion

1-methyl-2-undecyl-4(1H)-quinolone is a promising molecule with potential applications in
neurotherapeutics due to its selective MAO-B inhibition. While a comprehensive experimental
characterization is still needed, this guide provides a foundational understanding of its
properties, synthesis, and biological context based on available data and the behavior of its
structural analogues. Further research into its precise mechanism of action and in vivo efficacy
is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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